(-)-Indolactam V-d8

Quantitative LC-MS/MS Bioanalysis Stable Isotope Dilution

(-)-Indolactam V-d8 (CAS 90365-57-4, deuterated analog; molecular formula C₁₇H₁₅D₈N₃O₂, MW 309.43) is a stable-isotope-labeled derivative of the indole alkaloid tumor promoter (-)-indolactam V. The parent compound is a potent, sub-nanomolar allosteric activator of protein kinase C (PKC), binding with high affinity to the C1 regulatory domains of multiple PKC isozymes (Ki = 3.36 nM for η-CRD2; Kd values spanning 5.5–213 nM across η-, ε-, δ-, β-, α-, and γ-C1 domains).

Molecular Formula C₁₇H₁₅D₈N₃O₂
Molecular Weight 309.43
Cat. No. B1157115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Indolactam V-d8
Synonyms(2S,5S)-1,2,4,5,6,8-Hexahydro-5-(hydroxymethyl)-1-methyl-2-(1-methylethyl)-3H-Pyrrolo[4,3,2-gh]-1,4-benzodiazonin-3-one-d8; 
Molecular FormulaC₁₇H₁₅D₈N₃O₂
Molecular Weight309.43
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(-)-Indolactam V-d8: Chemical Identity, Core Pharmacophore, and Procurement Rationale


(-)-Indolactam V-d8 (CAS 90365-57-4, deuterated analog; molecular formula C₁₇H₁₅D₈N₃O₂, MW 309.43) is a stable-isotope-labeled derivative of the indole alkaloid tumor promoter (-)-indolactam V . The parent compound is a potent, sub-nanomolar allosteric activator of protein kinase C (PKC), binding with high affinity to the C1 regulatory domains of multiple PKC isozymes (Ki = 3.36 nM for η-CRD2; Kd values spanning 5.5–213 nM across η-, ε-, δ-, β-, α-, and γ-C1 domains) . The deuterated analog retains the full biological activity of the parent (by structural equivalence) while providing an +8 Da mass shift that enables its primary differentiation: use as a precise internal standard (IS) in quantitative liquid chromatography–tandem mass spectrometry (LC-MS/MS) workflows [1].

(-)-Indolactam V-d8: Why the Deuterated Analog Cannot Be Replaced by Unlabeled (-)-Indolactam V or Generic PKC Activators


Generic substitution of (-)-Indolactam V-d8 with unlabeled (-)-indolactam V (or with phorbol esters such as PMA/TPA) introduces quantifiable analytical error and biological confounds. In LC-MS/MS quantification, the absence of a stable-isotope-labeled internal standard eliminates correction for ion suppression, matrix effects, and variable extraction recovery, degrading assay precision and accuracy [1]. Biologically, the parent compound’s PKC isozyme selectivity profile (preferential binding to novel PKC isozymes δ, ε, η, θ over conventional isozymes with C1B vs. C1A domain preference) is not replicated by phorbol esters such as PMA, which show a markedly different isozyme activation pattern [2]. Indolactam V activates native PKCα only when both Cys-rich C1 repeats are intact, whereas PMA activates mutants lacking either repeat, demonstrating qualitatively distinct domain engagement [3]. These orthogonal analytical and pharmacological differentiation dimensions establish that (-)-Indolactam V-d8 cannot be freely interchanged with its unlabeled form or with other PKC activators without compromising data integrity and biological conclusions.

(-)-Indolactam V-d8: Quantitative Differentiation Evidence Against Unlabeled (-)-Indolactam V and In-Class PKC Activators


8 Da Mass Shift Enables Internal Standard Correction Unavailable with Unlabeled (-)-Indolactam V

(-)-Indolactam V-d8 possesses a +8 Da molecular mass shift relative to the unlabeled parent compound (MW 309.43 vs. 301.38) arising from substitution of eight hydrogen atoms with deuterium . This mass differential exceeds the minimum 3–4 Da requirement for stable-isotope-labeled internal standards in LC-MS/MS bioanalysis, ensuring baseline chromatographic separation from the analyte's natural isotopic envelope while maintaining near-identical extraction recovery, ionization efficiency, and chromatographic retention time . Unlabeled (-)-indolactam V cannot serve as an IS because it co-elutes and shares m/z with the target analyte, providing no correction for matrix effects or ion suppression [1].

Quantitative LC-MS/MS Bioanalysis Stable Isotope Dilution

PKC Isozyme Binding Affinity Profile: Sub-nanomolar Ki for Novel PKCη Domain vs. Micromolar Ki for Conventional PKCγ

(-)-Indolactam V-d8, by structural equivalence to the parent compound, retains a highly differentiated PKC binding profile characterized by sub-nanomolar affinity for the novel PKCη isozyme C1 domain (Ki = 3.36 nM for η-CRD2 surrogate peptide) versus approximately 306-fold weaker affinity for the conventional PKCγ domain (Ki = 1.03 µM for γ-CRD2) . This isozyme selectivity pattern contrasts with phorbol-12-myristate-13-acetate (PMA), which activates PKC mutants lacking individual C1 Cys-rich repeats, whereas indolactam V requires both C1 repeats intact for PKCα activation [1]. Additionally, conformationally restricted analogues of (-)-indolactam-V (trans-amide form) bind exclusively to novel PKC isozymes (δ, ε, η, θ), while the parent compound already exhibits a C1B domain preference over C1A [2].

PKC Pharmacology C1 Domain Binding Isozyme Selectivity

HIV Latency Reversal: Indolactam/AR-42 Combination Outperforms Prostratin- and TPPB-Based Combinations in Synergistic p24 Reactivation and CD4 Downregulation

In a systematic comparison of three PKC activators (prostratin, (-)-indolactam V, TPPB) combined with four histone deacetylase inhibitors (AR-42, PCI-24781, givinostat, belinostat), the indolactam/AR-42 combination was identified as the most effective regimen for reversing HIV latency across multiple cell line models including primary CD4+ T cells [1]. The indolactam/AR-42 combination induced approximately 3-fold higher HIV reactivation than other combinations in U1 cells, and was uniquely effective in downregulating CD4 receptor expression (AR-42 alone did not reduce CD4; the combination achieved the most efficient CD4 downregulation observed) [2]. This contrasts with prostratin-based combinations, which were less efficient in both reactivation and CD4 downregulation metrics [3].

HIV Latency Reversal PKC Activator Combinations Shock-and-Kill Strategy

Stem Cell Pancreatic Differentiation: (-)-Indolactam V Achieves 50% Pdx1+ Cells with EC50 = 142 nM, Quantifiably Superior to Growth Factor-Only Protocols

(-)-Indolactam V-d8, sharing identical biological activity with the parent, induces pancreatic progenitor differentiation from human embryonic stem cells (hESCs) with an EC50 of 142 nM and optimal efficacy at 300 nM with no detectable toxicity [1]. Treatment of mouse definitive endoderm with 300 nM ILV increased the percentage of Pdx1-expressing cells from 4% (baseline) to 50%, a 12.5-fold increase [2]. In human HUES 8 cells, ILV alone produced 27% Pdx1+ cells, which increased to 46% when combined with 50 ng/mL FGF10 [3]. This small-molecule approach replaces complex growth factor cocktails and feeder-layer co-cultures, offering a chemically defined, reproducible, and cost-effective alternative for generating pancreatic progenitors [4].

Regenerative Medicine Pancreatic Beta-Cell Differentiation Human Embryonic Stem Cells

Full PKC Activator Activity Comparable to Phorbol Ester TPA but Without Tumor-Promoting Complexity of Native Teleocidins

In SH-SY5Y human neuroblastoma cells, (-)-indolactam V induced PKC translocation from cytosol to plasma membrane and displaced ³H-phorbol dibutyrate binding in the micromolar range, with all changes similar in magnitude to those produced by the phorbol ester tetradecanoyl phorbol acetate (TPA) [1]. However, indolactam V lacks the monoterpenoid moiety of native teleocidins and is a weaker tumor promoter than teleocidin B in mouse skin assays, while retaining full PKC activation capacity [2]. This positions (-)-Indolactam V as a 'full PKC activator' that uncouples PKC agonism from the potent tumor-promoting activity of teleocidins and the complex polypharmacology of phorbol esters [3].

PKC Signal Transduction Phorbol Ester Alternative Muscarinic Receptor Modulation

Deuterium Isotopic Purity >98% with Validated Structural Integrity via LC-MS/NMR: Quality Attribute Not Applicable to Unlabeled Compound

Commercial (-)-Indolactam V-d8 is supplied with isotopic purity exceeding 98% as confirmed by LC-MS and NMR analysis, ensuring that the predominant species in the product is the fully deuterated (d8) isotopologue rather than a mixture of partially deuterated variants . This high isotopic enrichment is critical for accurate stable-isotope dilution mass spectrometry, as the presence of lower-mass isotopologues (d0–d7) contributes to the analyte's signal channel and degrades quantification linearity and lower limit of quantification (LLOQ) [1]. Unlabeled (-)-indolactam V has no isotopic purity specification because it contains natural-abundance hydrogen only, and thus cannot fulfill the IS role .

Analytical Quality Control Isotopic Purity Method Validation

(-)-Indolactam V-d8: Optimal Application Scenarios Based on Quantitative Differentiation Evidence


Quantitative LC-MS/MS Bioanalysis of Indolactam V in Pharmacokinetic, Tissue Distribution, or Metabolism Studies

(-)-Indolactam V-d8 is the preferred internal standard for validated LC-MS/MS methods quantifying (-)-indolactam V in biological matrices. The +8 Da mass shift provides baseline separation from the analyte's isotopic cluster, enabling correction for matrix effects, ion suppression, and extraction variability [1]. This application is essential for preclinical PK studies of indolactam-based therapeutic candidates, metabolic stability assays using rat liver microsomes (where ILV is metabolized to N13-desmethyl and 2-oxy-indolactam V derivatives), and tissue distribution studies in pancreatic differentiation models [2].

HIV Latency Reversal Research Using PKC Activator/HDAC Inhibitor Combination Strategies

In 'shock-and-kill' HIV cure strategies, (-)-Indolactam V-d8 serves as the labeled tracer for quantifying the parent compound's cellular exposure in latency reversal assays. The indolactam/AR-42 combination has been established as the most effective PKC activator/HDACi pairing for synergistic HIV reactivation (~3-fold higher p24 than other combinations) and efficient CD4 receptor downregulation in primary CD4+ T-cell models [3]. The deuterated analog enables precise quantification of intracellular indolactam concentrations required for latency reversal, supporting dose optimization and therapeutic window determination [4].

Chemically Defined Pancreatic Progenitor Differentiation for Diabetes Cell Therapy Research

(-)-Indolactam V-d8 supports small-molecule-driven differentiation protocols in regenerative medicine, where the parent compound achieves an EC50 of 142 nM for Pdx1 induction and produces up to 50% Pdx1-positive cells from definitive endoderm [5]. The deuterated analog enables accurate quantification of media concentrations in differentiation protocols, ensuring batch-to-batch reproducibility and facilitating GMP-translatable processes for generating insulin-producing beta-cell progenitors. This small-molecule approach replaces expensive growth factor cocktails (FGF10, activin A, etc.) with a chemically defined, cost-effective alternative [6].

PKC Isozyme-Selective Pharmacological Studies Requiring Novel PKC Activation Without Conventional PKC Engagement

For studies dissecting the roles of individual PKC isozymes in cellular signaling, (-)-Indolactam V-d8 provides a pharmacological tool with well-characterized C1 domain selectivity: sub-nanomolar affinity for novel PKCη (Ki = 3.36 nM) versus micromolar affinity for conventional PKCγ (Ki = 1.03 µM), representing a 306-fold selectivity window . This contrasts favorably with PMA, which shows qualitatively different domain engagement (activating PKC mutants regardless of C1 repeat integrity) [7]. The deuterated label enables simultaneous use as both a pharmacological activator and an internal standard for quantifying cellular uptake in the same experimental system, an integrated capability unavailable with the unlabeled compound .

Quote Request

Request a Quote for (-)-Indolactam V-d8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.